molecular formula C18H18N4O3S2 B2622773 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide CAS No. 1208919-30-5

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide

Cat. No.: B2622773
CAS No.: 1208919-30-5
M. Wt: 402.49
InChI Key: SSYJWLFNGSLEQA-UHFFFAOYSA-N
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Description

N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide is a complex organic compound featuring an array of functional groups including thiadiazole, isoxazole, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Formation of the 1,3,4-thiadiazole ring:

    • Reagents: Ethylthio-acetic acid and hydrazine hydrate.

    • Conditions: Reflux in ethanol.

    • Products: 5-(ethylthio)-1,3,4-thiadiazole.

  • Step 2: Synthesis of the isoxazole moiety:

    • Reagents: 2-methyl-2,3-dihydrobenzofuran-5-yl-hydrazone and chloroacetic acid.

    • Conditions: Stirring at room temperature in the presence of a base.

    • Products: 5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazole.

  • Step 3: Coupling of intermediates:

    • Reagents: 5-(ethylthio)-1,3,4-thiadiazole and 5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazole.

    • Conditions: Heat under reflux in an appropriate solvent like dimethylformamide (DMF).

    • Products: N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide.

Industrial Production Methods

  • Large Scale Synthesis: Involves continuous flow reactors to ensure precise control over reaction parameters.

  • Purification: Typically achieved through crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Can be oxidized using agents such as potassium permanganate.

  • Reduction: Possible reduction using hydrogen in the presence of a palladium catalyst.

  • Substitution: Undergoes nucleophilic substitution due to the presence of various functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.

  • Reduction: Hydrogen gas with palladium on carbon catalyst.

  • Substitution: Sodium hydride as a base in DMF.

Major Products Formed

  • Oxidation: Converts the thiadiazole moiety into a sulfoxide or sulfone.

  • Reduction: Reduces the isoxazole ring, potentially breaking it into smaller fragments.

  • Substitution: Yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • As a Building Block: Utilized in the synthesis of more complex molecules.

  • Catalysts: Potential use in organocatalysis due to its unique electronic structure.

Biology

  • Enzyme Inhibitors: Its structure allows for interaction with various biological targets.

  • Antimicrobial Activity: Shows promise in the inhibition of bacterial growth.

Medicine

  • Drug Development: Used in the design of novel therapeutic agents.

  • Diagnostics: Potential application in the development of diagnostic probes.

Industry

  • Material Science: Incorporated into polymers and other advanced materials.

  • Agriculture: Potential as a pesticide due to its biological activity.

Mechanism of Action

  • Molecular Targets: Targets enzymes and receptors due to its diverse functional groups.

  • Pathways Involved: Interferes with metabolic and signaling pathways in organisms.

Comparison with Similar Compounds

  • N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide: Similar structure but differs in the thiadiazole and isoxazole substitutions.

  • N-(5-(Propylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide: Features longer alkyl chains and halogen substitutions, altering its activity profile.

List of Similar Compounds

  • N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide

  • N-(5-(Propylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide

  • N-(5-(Butylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(2-methylbenzofuran-5-yl)isoxazol-3-yl)acetamide

This compound's intricate structure makes it a prime candidate for various scientific investigations, promising innovative applications across multiple domains. Quite the all-rounder, wouldn't you say?

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-3-26-18-21-20-17(27-18)19-16(23)9-13-8-15(25-22-13)11-4-5-14-12(7-11)6-10(2)24-14/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYJWLFNGSLEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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